molecular formula C24H27ClN4O2S B2799227 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 950414-73-0

2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2799227
CAS No.: 950414-73-0
M. Wt: 471.02
InChI Key: GCIGOCIFSILRAM-UHFFFAOYSA-N
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Description

2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications

1. Potential for 5-HT1A Receptor Affinity

A study led by Modica et al. (1997) found that derivatives of thieno[2,3-d]pyrimidinones, similar in structure to the compound , showed high-affinity and selectivity for 5-HT1A receptors. These derivatives were effective in displacing [3H]-8-OH-DPAT from rat hippocampal membranes, indicating their potential as efficacious and selective 5-HT1A ligands (Modica et al., 1997).

2. Antimicrobial Activities

Research by Hafez et al. (2016) explored the antimicrobial properties of compounds structurally related to the queried compound. Their study synthesized a novel series of spiro compounds with biologically active sulfonamide and demonstrated potent antimicrobial activity against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).

3. Antiproliferative Activity Against Cancer Cell Lines

A study by Mallesha et al. (2012) on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which share a similar structure with the compound of interest, evaluated their antiproliferative effect against various human cancer cell lines. Some derivatives showed promising activity, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Properties

IUPAC Name

5-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c25-16-6-8-17(9-7-16)28-12-14-29(15-13-28)21(30)11-10-20-26-23(31)22-18-4-2-1-3-5-19(18)32-24(22)27-20/h6-9H,1-5,10-15H2,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGOCIFSILRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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